molecular formula C21H19ClN6O2 B12160983 N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B12160983
M. Wt: 422.9 g/mol
InChI Key: JWGSVXDKCFWPHE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a quinazoline moiety with a tetrahydropyrimidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Synthesis of the Tetrahydropyrimidine Ring: This step involves the condensation of urea or thiourea with β-dicarbonyl compounds under reflux conditions.

    Coupling Reaction: The final step is the coupling of the quinazoline derivative with the tetrahydropyrimidine intermediate in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its unique properties may lend themselves to applications in coatings, polymers, or other advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The quinazoline moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The tetrahydropyrimidine ring could also play a role in binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide: can be compared to other quinazoline derivatives such as:

Uniqueness

What sets this compound apart is its combination of the quinazoline and tetrahydropyrimidine rings. This unique structure may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19ClN6O2

Molecular Weight

422.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C21H19ClN6O2/c1-11-7-8-13(9-15(11)22)24-19(30)17-10-18(29)27-21(26-17)28-20-23-12(2)14-5-3-4-6-16(14)25-20/h3-9,17H,10H2,1-2H3,(H,24,30)(H2,23,25,26,27,28,29)

InChI Key

JWGSVXDKCFWPHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC(=N2)NC3=NC4=CC=CC=C4C(=N3)C)Cl

Origin of Product

United States

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